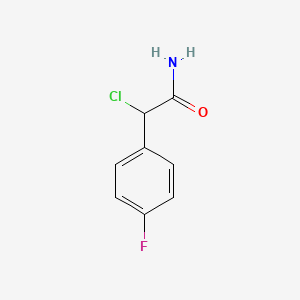

2-Chloro-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLEXFAKGYCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Properties and Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide

Disclaimer: Initial searches for a compound named "2-Chloro-2-(4-fluorophenyl)acetamide" with CAS number 1396988-05-8 did not yield any publicly available scientific data. This suggests the compound may be proprietary, novel, or not yet characterized in published literature. This guide will instead provide a detailed technical overview of a closely related and well-documented isomer, 2-Chloro-N-(4-fluorophenyl)acetamide . The methodologies and properties described herein are based on this specific isomer and should be considered representative of α-chloro-N-arylacetamides, but may not be identical to the compound originally requested.

Introduction: The Significance of α-Chloro-N-arylacetamides

N-(substituted phenyl)-2-chloroacetamides are a class of organic compounds that serve as crucial intermediates in various synthetic pathways.[1][2] Their utility stems from the reactive α-chloroacetamide moiety, which acts as a potent electrophile. This reactivity is harnessed in the synthesis of more complex molecules, including derivatives like (quinolin-8-yloxy) acetamides and 2,5-piperazinediones.[1][2]

In the field of drug development, the chloroacetamide group is recognized as an electrophilic "warhead".[3][4] It is widely employed in the design of covalent inhibitors, which form irreversible bonds with target proteins, often by reacting with nucleophilic cysteine residues.[3] This mechanism can lead to enhanced potency and prolonged pharmacological effects.[4] The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, influencing its reactivity and binding affinity with biological targets.[5]

Synthesis and Purification

The synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide is typically achieved through the acylation of 4-fluoroaniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.

Synthetic Workflow

Caption: Synthesis workflow for 2-Chloro-N-(4-fluorophenyl)acetamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing N-(substituted phenyl)-2-chloroacetamides.[1]

-

Preparation: In a suitable reaction vessel, dissolve 4-fluoroaniline (1 equivalent) and triethylamine (1 equivalent) in toluene.

-

Reaction: Cool the mixture in an ice bath. Add chloroacetyl chloride (1 equivalent) dropwise over a period of 30 minutes to control the exothermic reaction.

-

Incubation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.

-

Work-up:

-

Filter the mixture to remove the precipitated triethylamine hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash it three times with water to remove any remaining salts and water-soluble impurities.

-

-

Isolation:

-

Separate the organic (toluene) layer.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization. Slow evaporation from a chloroform solution has been shown to yield high-quality crystals.[1]

Chemical Properties and Reactivity

The chemistry of 2-Chloro-N-(4-fluorophenyl)acetamide is dominated by the α-chloroacetamide functional group.

-

Electrophilicity: The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This is the basis for its use as a covalent modifier of proteins.[3]

-

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by various nucleophiles. For instance, it can react with alkoxides to form the corresponding ether derivatives.[6][7][8]

-

Stability: While effective as covalent warheads, chloroacetamides are often considered highly reactive and may have low stability in aqueous buffers compared to other electrophiles like acrylamides.[4] However, their reactivity can be tuned. Less reactive alternatives like α-sulfamate acetamides have been developed to offer improved stability and selectivity.[4]

Structural and Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on the published analysis of 2-Chloro-N-(4-fluorophenyl)acetamide.[1][2]

| Property / Technique | Description / Expected Value |

| Molecular Formula | C₈H₇ClFNO |

| Molecular Weight | 187.60 g/mol |

| Appearance | Pink crystalline blocks[1] |

| Crystal System | Monoclinic[2] |

| Space Group | Cc[2] |

| Key IR Absorptions (cm⁻¹) | Expected peaks for N-H stretching (around 3300-3500), C=O stretching (around 1660-1680), and C-Cl stretching.[6][8] |

| ¹H NMR Spectroscopy | Expected signals for aromatic protons (multiplets in the 7-8 ppm range), the amide proton (a singlet, often broad), and the methylene (-CH₂Cl) protons (a singlet). |

| ¹⁹F NMR Spectroscopy | A key technique for characterizing fluorinated compounds, a singlet is expected for the single fluorine atom on the phenyl ring.[5] |

| Mass Spectrometry | The molecular ion peak (M+) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. |

Applications in Research and Drug Development

The primary interest in this class of compounds is their application as covalent inhibitors in medicinal chemistry.

-

Covalent Inhibitors: Chloroacetamides are used to irreversibly bind to target proteins, offering advantages in potency and duration of action. They are particularly effective at targeting cysteine residues in enzyme active sites.[3]

-

Chemical Probes: The reactivity of the chloroacetamide moiety makes it useful as a component in chemical probes for activity-based protein profiling (ABPP), helping to identify and characterize enzyme function in complex biological systems.[4]

-

Synthetic Building Blocks: As versatile intermediates, they are used in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[1][2]

References

-

Kang, S. S., Zeng, H. S., Li, H. L., & Wang, H. B. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E64(7), o1194. [Link]

-

Ishak, E. A., Mousa, S. A. S., Bakheet, M. E. M., & Abu-Shanab, F. A. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square. [Link]

-

Ishak, E. A., Abu-Shanab, F. A., Mousa, S. A. S., & Bakheet, M. E. M. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. Research Square. [Link]

-

Ishak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square. [Link]

-

Cañada, F. J., et al. (2016). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. Chemistry - A European Journal, 22(44), 15848-15855. [Link]

-

Amay, Y., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3074-3086. [Link]

-

IUCr Journals. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Catalog. [Link]

-

ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

-

PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

-

Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere, 300, 134720. [Link]

-

Molecules Editorial Office. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3462. [Link]

-

Msaili, T. M., & Mtei, K. M. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6682751. [Link]

-

ResearchGate. (2020). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]

Sources

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chloroacetamides - Enamine [enamine.net]

- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-N-(4-fluorophenyl)acetamide: Structure, Synthesis, and Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Chemical Nomenclature

This guide provides a detailed technical overview of the compound identified by the CAS Number 351-04-2. While the topic requested was "alpha-chloro-alpha-(4-fluorophenyl)acetamide," extensive database searches indicate this nomenclature is ambiguous and likely refers to the isomeric structure, 2-chloro-N-(4-fluorophenyl)acetamide . In the latter, the chloroacetyl group is attached to the nitrogen atom of 4-fluoroaniline. This document will focus on this well-documented and scientifically significant compound.

Introduction: The Significance of N-Aryl Acetamides

N-(substituted phenyl)-2-chloroacetamides are a pivotal class of organic intermediates.[1] Their importance lies in their utility as building blocks for the synthesis of a wide array of more complex molecules, including derivatives like (quinolin-8-yloxy) acetamide and 2,5-piperazinedione.[1] The presence of a reactive C-Cl bond and an aromatic ring amenable to further substitution makes them versatile precursors in medicinal chemistry and materials science. The specific compound, 2-chloro-N-(4-fluorophenyl)acetamide, incorporates a fluorine atom, a common bioisostere in drug design known to enhance metabolic stability and binding affinity.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-chloro-N-(4-fluorophenyl)acetamide consists of a 4-fluorophenyl ring connected via a nitrogen atom to a chloroacetamide group.

Key Structural Features

The molecular formula is C8H7ClFNO.[1][2] X-ray crystallography studies have revealed that in its solid state, an intramolecular C—H⋯O hydrogen bond contributes to the formation of a six-membered ring.[1][3] Furthermore, intermolecular N—H⋯O hydrogen bonds link individual molecules, forming infinite chains along the c-axis in the crystal lattice.[1][3]

Physicochemical Data Summary

A compilation of key physicochemical properties for 2-chloro-N-(4-fluorophenyl)acetamide is presented in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 187.60 g/mol | [2] |

| CAS Number | 351-04-2 | [2] |

| IUPAC Name | 2-chloro-N-(4-fluorophenyl)acetamide | [2] |

| Molecular Formula | C8H7ClFNO | [2] |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Solubility | Not available in search results |

Synthesis and Reaction Mechanism

The synthesis of 2-chloro-N-(4-fluorophenyl)acetamide is typically achieved through the acylation of 4-fluoroaniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-chloro-N-(4-fluorophenyl)acetamide.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[1]

Materials:

-

4-fluoroaniline

-

Chloroacetyl chloride

-

Triethylamine

-

Toluene

-

Water (for washing)

-

Chloroform (for crystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 4-fluoroaniline (0.05 mol) and triethylamine (0.05 mol) in toluene (50 ml).

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride (0.05 mol) to the cooled solution over a period of 30 minutes with continuous stirring. The triethylamine acts as a base to neutralize the HCl gas that is formed during the reaction.

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 4 hours.

-

The byproduct, triethylamine hydrochloride, will precipitate out of the solution. Separate this solid by filtration.

-

Wash the remaining organic phase (toluene layer) three times with water to remove any remaining impurities.

-

Remove the toluene solvent by evaporation under reduced pressure.

-

The crude product can be purified by slow evaporation from a chloroform solution to yield crystalline 2-chloro-N-(4-fluorophenyl)acetamide.

Spectroscopic and Crystallographic Characterization

Definitive identification and structural elucidation of 2-chloro-N-(4-fluorophenyl)acetamide are achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, typical spectroscopic features for similar compounds can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring, the methylene protons adjacent to the chlorine and carbonyl groups, and a broad singlet for the amide proton. The aromatic region will likely exhibit complex splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon, the aliphatic carbon bearing the chlorine, and the aromatic carbons. The carbons of the fluorophenyl ring will show coupling with the fluorine atom.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Crystallographic Data

Single-crystal X-ray diffraction has provided detailed information about the three-dimensional structure of this molecule.[1]

Crystal Data Summary:

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | Cc | [1] |

| a (Å) | 4.7410 (9) | [1] |

| b (Å) | 20.062 (4) | [1] |

| c (Å) | 8.9860 (18) | [1] |

| β (°) | 99.60 (3) | [1] |

| Volume (ų) | 842.7 (3) | [1] |

Biological Activity and Potential Applications

While specific biological activities for 2-chloro-N-(4-fluorophenyl)acetamide are not extensively detailed in readily available literature, the broader class of chloroacetamides and N-aryl acetamides exhibit a range of biological effects.

-

Antimicrobial Potential: The presence of a chloro atom on the alpha carbon of acetamides has been shown to be crucial for their antimicrobial activity.[4] This suggests that 2-chloro-N-(4-fluorophenyl)acetamide could be investigated as a potential antimicrobial agent.

-

Precursor for Biologically Active Molecules: As previously mentioned, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aryl acetamide scaffold is present in a variety of compounds with diverse biological targets. For example, related aryl acetamide derivatives have been studied for their activity against Cryptosporidium.[5]

Safety and Handling

2-chloro-N-(4-fluorophenyl)acetamide is classified as a hazardous substance.

-

GHS Hazard Statements: It is reported to cause skin irritation and serious eye irritation.[2]

-

Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-chloro-N-(4-fluorophenyl)acetamide is a valuable and versatile chemical intermediate with a well-defined structure and established synthetic routes. Its utility in the synthesis of potentially biologically active compounds, coupled with the known importance of the chloroacetamide and fluoroaromatic moieties in medicinal chemistry, makes it a compound of continued interest for researchers in drug discovery and organic synthesis. Further investigation into its specific biological properties is warranted.

References

-

Kang, S., Zeng, H., Li, H., & Wang, H. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]

-

PubChem. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Arnold, S. M., et al. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 8(5), 973–984. [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved February 12, 2026, from [Link]

-

de Oliveira, V. M., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 553. [Link]

Sources

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-2-(4-fluorophenyl)acetamide molecular weight and formula

Executive Summary

2-Chloro-2-(4-fluorophenyl)acetamide (CAS: 1396988-05-8 ) is a specialized alpha-haloacetamide intermediate used primarily in the synthesis of nitrogen and sulfur-containing heterocycles, such as thiazines and thiazoles.[1][2][3][4] Unlike its more common isomer, 2-chloro-N-(4-fluorophenyl)acetamide (where the chlorophenyl group is attached to the nitrogen), this compound features a reactive chlorine atom at the benzylic (alpha) position, making it a potent electrophile for S-alkylation and N-alkylation reactions.

This guide details the physicochemical identity, validated synthesis pathways, mechanistic reactivity, and safety protocols for this compound, serving as a reference for researchers in medicinal chemistry and drug development.

Part 1: Physicochemical Identity[5]

Critical Disambiguation: Researchers must distinguish this compound from its isomer, 2-chloro-N-(4-fluorophenyl)acetamide (CAS 351-04-2). The target compound described here carries the chlorine atom on the alpha-carbon relative to the carbonyl, not on the acetyl group attached to an aniline.

Table 1: Molecular Specifications

| Property | Value |

| IUPAC Name | 2-Chloro-2-(4-fluorophenyl)acetamide |

| Common Name | |

| CAS Number | 1396988-05-8 |

| Molecular Formula | C |

| Molecular Weight | 187.60 g/mol |

| Structure Description | Primary amide with a 4-fluorophenyl group and a chlorine atom at the |

| Predicted LogP | ~1.2 - 1.5 |

| Physical State | Solid (White to Off-white crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water. |

Part 2: Synthetic Pathways[1][6]

The synthesis of 2-chloro-2-(4-fluorophenyl)acetamide typically proceeds via the nucleophilic substitution of the hydroxyl group in 4-fluoromandelamide using thionyl chloride. This route preserves the amide functionality while selectively chlorinating the benzylic position.

Core Synthesis Protocol: The Mandelamide Route

Objective: Conversion of 4-fluoromandelamide to 2-chloro-2-(4-fluorophenyl)acetamide.

Reagents:

-

Precursor: 4-Fluoromandelamide (prepared from 4-fluoromandelic acid or 4-fluorobenzaldehyde cyanohydrin).

-

Chlorinating Agent: Thionyl Chloride (SOCl

). -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Catalyst: DMF (catalytic amount, optional).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-fluoromandelamide (1.0 eq) in anhydrous DCM (10 mL/g).

-

Addition: Cool the suspension to 0°C under an inert atmosphere (N

or Ar). Add Thionyl Chloride (1.2–1.5 eq) dropwise over 15 minutes. A gas trap (NaOH solution) should be attached to neutralize evolved HCl and SO -

Reaction: Allow the mixture to warm to room temperature. If the solid does not dissolve, heat to mild reflux (40°C) for 2–4 hours. The reaction is complete when the starting material is consumed (monitored by TLC, typically 50% EtOAc/Hexane).

-

Workup: Evaporate the solvent and excess SOCl

under reduced pressure. -

Purification: The crude residue is typically a solid. Recrystallize from a mixture of Hexanes/Ethyl Acetate or Toluene to yield the pure product as white crystals.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion from the acid precursor to the final chloro-amide.

Figure 1: Synthetic pathway converting 4-fluoromandelic acid derivatives to the target alpha-chloro amide.[2][5]

Part 3: Mechanistic Reactivity & Applications

Reactivity Profile

The benzylic chloride position is highly reactive due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the transition state by the phenyl ring. The para-fluorine atom exerts an electronic effect that modulates this reactivity, making the compound stable enough for isolation but reactive enough for substitution.

-

S-Alkylation: Reacts rapidly with thiols (e.g., mercaptoacetaldehyde, thiourea) to form thioethers or thiazoles.

-

N-Alkylation: Reacts with primary/secondary amines to form alpha-amino amides.

-

Cyclization: Acts as a "C2" building block in the synthesis of 6-membered heterocycles like thiazines .

Application Case: Thiazine Synthesis

Recent literature highlights the use of alpha-chloro-alpha-phenylacetamides in the synthesis of 2H-1,4-thiazine-3(4H)-one derivatives.[1] This involves a condensation reaction with mercaptoacetaldehyde dimer.

Protocol Summary:

-

Reactants: 2-Chloro-2-(4-fluorophenyl)acetamide + Mercaptoacetaldehyde dimer.

-

Conditions: Triethylamine (Et

N), Ethyl Acetate, Room Temperature (6h). -

Cyclization: Acid-catalyzed dehydration (p-TsOH) yields the thiazine core.

Figure 2: Reaction pathway for the synthesis of thiazine heterocycles using the target compound as a scaffold.

Part 4: Safety & Handling

Hazard Classification: As an alpha-haloacetamide, this compound is an alkylating agent .

-

GHS Signal: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[6]

-

H317: May cause an allergic skin reaction (Sensitizer).

-

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before disposal.

References

-

Accela Chem. (n.d.). Product Data: 2-Chloro-2-(4-fluorophenyl)acetamide. Retrieved from

-

Google Patents. (2018). CN108610306B - Synthetic method of 2H-1, 4-thiazine-3 (4H) -ketone derivative. Retrieved from

-

ChemicalBook. (2024).[7] 2-Chloro-2-(4-fluorophenyl)acetamide Properties and Suppliers. Retrieved from

-

PubChem. (2024). Compound Summary: Alpha-chloroacetamides. Retrieved from

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. 1250887-72-9,3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Números CAS | CymitQuimica [cymitquimica.com]

- 4. 2-Chloro-2-(4-fluorophenyl)acetamide - CAS:1396988-05-8 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 5. prepchem.com [prepchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

2-Chloro-2-(4-fluorophenyl)acetamide safety data sheet SDS

Handling, Reactivity, and Safety Profile for Pharmaceutical R&D

Part 1: Chemical Identity & Structural Precision

In the field of high-throughput synthesis and medicinal chemistry, precision in nomenclature is the first line of defense against experimental failure. 2-Chloro-2-(4-fluorophenyl)acetamide is a specific constitutional isomer often confused with its more common aniline-derived counterpart.[1]

Identification Data

| Property | Specification |

| Chemical Name | 2-Chloro-2-(4-fluorophenyl)acetamide |

| Synonyms | |

| CAS Number | 1396988-05-8 (Research Grade) |

| Molecular Formula | |

| Molecular Weight | 187.60 g/mol |

| Structure | |

| Physical State | White to off-white solid (typically crystalline) |

The Isomer Trap (Critical Distinction)

Researchers must distinguish this compound from 2-Chloro-N-(4-fluorophenyl)acetamide (CAS 351-04-2).[1] While they share the same molecular formula (

-

Target Compound (Isomer B): The chlorine is on the

-carbon relative to the carbonyl.[1] It is an electrophilic alkylating agent .[1] -

Common Isomer (Isomer A): The chlorine is on the acetyl group, and the nitrogen is attached to the aryl ring.

Figure 1: Structural discrimination logic. The position of the chlorine atom dictates the safety handling requirements.

Part 2: Hazard Identification & Toxicology (E-E-A-T)

As a research chemical (CAS 1396988-05-8), full REACH registration data may be sparse.[1] However, based on the Structure-Activity Relationship (SAR) of

Mechanism of Toxicity: Alkylation

The C-Cl bond at the benzylic position is highly activated by both the carbonyl group and the phenyl ring. This makes the

-

Primary Hazard: Irreversible alkylation of biological nucleophiles (DNA bases, Cysteine thiols in proteins).

-

Sensitization: High potential for Skin Sensitization (H317) due to haptenization of skin proteins.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed.[1] |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4][5] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2][3][4] |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[6] |

| STOT-SE | Cat 3 | H335: May cause respiratory irritation.[1][2][3][4] |

Part 3: Safe Handling & Containment Strategy

This protocol is designed as a Self-Validating System . If the containment fails, the visual cues (colorimetric indicators) or pressure monitors will alert the operator immediately.

Engineering Controls

-

Primary Barrier: All weighing and transfer must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity > 100 fpm.

-

Surface Protection: Use disposable bench liners (plastic-backed).[1]

-

Decontamination Station: Prepare a 10% Sodium Thiosulfate solution nearby.[1] Thiosulfate acts as a "scavenger" nucleophile, rapidly neutralizing the alkylating C-Cl bond.

Personal Protective Equipment (PPE) Logic

-

Gloves: Double-gloving is mandatory.[1]

-

Respiratory: If handling powder outside a hood (never recommended), use a P100/OV cartridge.

Workflow: The "Clean-Dirty" Line

Establish a strict boundary on the benchtop.[1]

-

Zone A (Dirty): Weighing balance, reagent bottle, reaction vessel.

-

Zone B (Clean): Notebook, pen, calculator.

-

Rule: Gloves never touch Zone B.[1]

Part 4: Synthetic Utility & Reactivity Profile

The utility of 2-Chloro-2-(4-fluorophenyl)acetamide lies in its ability to serve as a scaffold for heterocycle synthesis, particularly thiazines and oxazoles .[1]

Key Reaction: Thiazine Synthesis (Nucleophilic Substitution + Cyclization)

A common application involves reacting this intermediate with mercaptoacetaldehyde dimer or similar thiols to form 2H-1,4-thiazine-3(4H)-one derivatives [1].[1]

Protocol (Self-Validating via TLC):

-

Setup: Dissolve 1.0 eq of 2-Chloro-2-(4-fluorophenyl)acetamide in anhydrous Ethyl Acetate or DMF.

-

Reagent Addition: Add 1.1 eq of the thiol nucleophile (e.g., mercaptoacetaldehyde dimer).

-

Base: Add 1.2 eq of Triethylamine (TEA) dropwise at

.-

Validation: Formation of white precipitate (

) confirms the substitution is proceeding.

-

-

Cyclization: Add catalytic p-Toluenesulfonic acid (p-TSA) and reflux to effect dehydration/cyclization.[1]

-

Monitoring: TLC (Hexane:EtOAc) should show the disappearance of the starting chloride (

) and appearance of the cyclized product (

Figure 2: Synthetic pathway for thiazine formation. The precipitation of triethylamine hydrochloride serves as a visual confirmation of reaction progress.

Part 5: Emergency Response & Decontamination

Spill Management

-

Isolate: Evacuate the immediate area (10 ft radius).

-

PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

-

Neutralize: Cover the spill with 10% Sodium Thiosulfate or 10% Aqueous Ammonia .

-

Chemistry: These nucleophiles displace the chloride, converting the toxic alkylator into a benign thioether or amino-acid derivative.

-

-

Clean: Absorb with vermiculite.[1] Place in a hazardous waste container labeled "Halogenated Organic Solids."

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][3] Critical: Hold eyelids apart.[1] The lachrymatory nature requires aggressive irrigation.

-

Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol (increases permeability).

-

Ingestion: Do NOT induce vomiting. The compound is an irritant; vomiting may cause secondary esophageal damage.

References

-

Google Patents. (2018). Synthetic method of 2H-1,4-thiazine-3(4H)-ketone derivative.[1][7][8] Patent CN108610306B.[1] Retrieved from .

-

National Center for Biotechnology Information (PubChem). (2025). 2-Chloro-N-(4-fluorophenyl)acetamide (Isomer A Reference).[1] PubChem Compound Summary for CID 532065.[1] Retrieved from .[1]

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Chloroacetamide (Read-Across Data).[1] Retrieved from .[1]

-

Accela Chem. (2025).[4] Product Listing: 2-chloro-2-(4-fluorophenyl)acetamide (CAS 1396988-05-8).[1][9] Retrieved from .

(Note: Specific toxicological data for CAS 1396988-05-8 is extrapolated from the structural class of

Sources

- 1. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. aaronchem.com [aaronchem.com]

- 5. 2-Chloro Acetamide [anshulchemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. media.neliti.com [media.neliti.com]

- 8. CN108610306B - Synthetic method of 2H-1, 4-thiazine-3 (4H) -ketone derivative - Google Patents [patents.google.com]

- 9. 1311185-35-9,[2,4-bis(propan-2-yl)phenyl]boranediol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Thiazine Derivatives Utilizing 2-Chloro-2-(4-fluorophenyl)acetamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of thiazine derivatives, with a specific focus on the strategic application of 2-Chloro-2-(4-fluorophenyl)acetamide as a key building block. Thiazine and its derivatives are a critical class of heterocyclic compounds that exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3] The incorporation of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, makes 2-Chloro-2-(4-fluorophenyl)acetamide a particularly valuable precursor.[4][5] These application notes detail the underlying reaction mechanisms, provide step-by-step experimental protocols, and offer insights into the optimization of reaction conditions for the synthesis of 1,3-thiazine derivatives.

Introduction: The Significance of Thiazine Scaffolds in Medicinal Chemistry

Thiazines are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom.[6][7] Their structural diversity, arising from the different possible arrangements of the heteroatoms (1,2-, 1,3-, and 1,4-thiazines), contributes to their broad spectrum of biological activities.[7][8] Notably, the 1,3-thiazine ring is a core structural component of cephalosporin antibiotics, highlighting the therapeutic importance of this scaffold.[6][9] The development of novel synthetic methodologies for thiazine derivatives is a continuous pursuit in medicinal chemistry, driven by the quest for new therapeutic agents with improved efficacy and safety profiles.[10]

The use of halogenated precursors, such as 2-Chloro-2-(4-fluorophenyl)acetamide, offers a strategic advantage in the synthesis of bioactive molecules.[4] The presence of the fluorine atom can significantly influence the physicochemical properties of the final compound, including lipophilicity and metabolic stability, which are crucial parameters in drug design.[4]

Reaction Mechanism: Hantzsch-Type Condensation for 1,3-Thiazine Synthesis

The synthesis of 1,3-thiazine derivatives from α-halocarbonyl compounds like 2-Chloro-2-(4-fluorophenyl)acetamide and a sulfur-containing nucleophile, such as thiourea, typically proceeds via a Hantzsch-type condensation reaction. This well-established method provides a reliable and efficient route to this important class of heterocycles.

The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of 2-Chloro-2-(4-fluorophenyl)acetamide. This results in the formation of an S-alkylated intermediate.

-

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where a nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the acetamide.

-

Dehydration: The subsequent loss of a water molecule leads to the formation of the six-membered 1,3-thiazine ring.

Reaction Pathway Visualization

Caption: Proposed mechanism for 1,3-thiazine synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 1,3-thiazine derivative using 2-Chloro-2-(4-fluorophenyl)acetamide and thiourea.

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Chloro-2-(4-fluorophenyl)acetamide | ≥98% | Sigma-Aldrich |

| Thiourea | ≥99% | Alfa Aesar |

| Ethanol (Absolute) | ACS Grade | Fisher Scientific |

| Sodium Hydroxide | ACS Grade, Pellets | VWR Chemicals |

| Distilled Water | - | In-house |

| Ethyl Acetate | HPLC Grade | Merck |

| Hexane | HPLC Grade | Merck |

| Silica Gel (for column chromatography) | 60 Å, 230-400 mesh | Sigma-Aldrich |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

Synthetic Procedure

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-2-(4-fluorophenyl)acetamide (1.88 g, 10 mmol) in 40 mL of absolute ethanol.

-

Add thiourea (0.76 g, 10 mmol) to the solution and stir until it is completely dissolved.

-

Prepare a solution of sodium hydroxide (0.40 g, 10 mmol) in 10 mL of distilled water and add it dropwise to the reaction mixture.

Step 2: Reaction Execution

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold distilled water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water (2 x 20 mL) to remove any inorganic impurities.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The structure and purity of the synthesized 1,3-thiazine derivative should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify the functional groups present.

-

Melting Point: To assess the purity of the compound.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

2-Chloro-2-(4-fluorophenyl)acetamide is a halogenated compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Sodium hydroxide is corrosive. Handle with care and avoid contact with skin and eyes.

-

Ethanol is flammable. Keep away from open flames and heat sources.

Conclusion

The protocol described in these application notes provides a reliable and efficient method for the synthesis of 1,3-thiazine derivatives using 2-Chloro-2-(4-fluorophenyl)acetamide. This synthetic strategy offers a versatile platform for the generation of a library of fluorinated thiazine compounds for further investigation in drug discovery programs. The incorporation of the fluorophenyl moiety is a key design element that may impart favorable pharmacological properties to the target molecules. Researchers are encouraged to adapt and optimize the provided protocol for the synthesis of their specific target compounds.

References

- Choudhary, S., Silakari, O., & Singh, P. K. (2018). Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review. Mini-Reviews in Medicinal Chemistry, 18(17), 1452–1478.

- Khan, I., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(15), 3452.

- Kumar, A., & Kumar, R. (2019). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis, 16(6), 836-856.

- Sharma, P., & Kumar, A. (2024). Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine. In New Horizons in Drug Design and Discovery.

- Singh, S., & Singh, D. C. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.

- Pop, R., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3183.

- Rehman, Z., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 28(3), 1381.

- Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 834-841.

- Simerpreet, & Cannoo Singh Damanjit. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(6), 199-214.

- Mohammed, F. K., et al. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(1), 435-439.

- Ivanova, Y., et al. (2022).

- Zulfequar, F. H., & Haider, S. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 23-29.

- Thiazine: Synthesis and Biological Activity. (2025).

- Bankar, V. V., & Dhankar, R. P. (2018). A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan Journal of Chemistry, 11(3), 1294-1299.

- Nasser, L. A., Ali, A. T. A., & Zaid, A. K. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles & Essential Oils, 8(4), 13969-13982.

- Reddy, C. S., et al. (2012). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 4(4), 1452-1457.

- El-Sayed, M. A. A. (2019). Chemistry of Substituted Thiazinanes and Their Derivatives. Current Organic Synthesis, 16(6), 857-889.

- Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide.

- Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.

- Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2596.

-

PubChem. (n.d.). 2-chloro-N-(2-fluorophenyl)acetamide. Retrieved from [Link]

- Yella, R., et al. (2012). Reaction product of monosubstituted thiourea with chloroacetylchloride... Tetrahedron Letters, 53(39), 5225-5228.

Sources

- 1. Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. naturalspublishing.com [naturalspublishing.com]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. books.rsc.org [books.rsc.org]

- 9. jocpr.com [jocpr.com]

- 10. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]

Application Note & Protocol: Base-Induced Intramolecular Cyclization of 2-Chloro-2-(4-fluorophenyl)acetamide for the Synthesis of Novel Heterocyclic Scaffolds

For: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery, offering unique pharmacological profiles due to the influence of fluorine on metabolic stability, lipophilicity, and binding affinity. The strategic synthesis of novel fluorinated scaffolds is therefore a critical endeavor. This application note details a robust protocol for the intramolecular cyclization of 2-Chloro-2-(4-fluorophenyl)acetamide, a readily accessible starting material. This process yields valuable heterocyclic intermediates, such as 3-(4-fluorophenyl)oxiran-2-imine or its rearranged isomer, 3-(4-fluorophenyl)aziridin-2-one, which can serve as versatile building blocks for more complex molecular architectures.

The protocol described herein is grounded in the principles of intramolecular nucleophilic substitution, a fundamental reaction in organic synthesis.[1] The inherent reactivity of the α-chloro amide functionality allows for an efficient ring-closing reaction under basic conditions. This method provides a direct and atom-economical route to strained three-membered ring systems, which are highly sought after for their potential to undergo further synthetic transformations.

Scientific Rationale and Mechanistic Insights

The cyclization of 2-Chloro-2-(4-fluorophenyl)acetamide is predicated on an intramolecular Williamson ether synthesis or a Darzens-type condensation, depending on the acting nucleophile (amide oxygen or nitrogen).[2][3][4] The reaction is initiated by a base, which deprotonates the most acidic proton of the molecule. In the case of an amide, the N-H proton is the most likely to be removed. The resulting amide anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an S_N2 fashion to form a three-membered aziridinone ring.

Alternatively, under certain conditions, an enolate can be formed at the α-carbon, which then attacks the carbonyl group of another molecule in an intermolecular fashion, or the amide oxygen could participate in the cyclization. However, the most direct intramolecular pathway is the formation of the aziridinone ring.

The choice of base and solvent is critical to the success of this reaction. A strong, non-nucleophilic base is preferred to facilitate deprotonation without competing in intermolecular side reactions. The solvent should be able to dissolve the starting material and the base, while being inert to the reaction conditions.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Cat. No. | Quantity |

| 2-Chloro-2-(4-fluorophenyl)acetamide | ≥98% | Commercially Available | - | 1.0 g (5.33 mmol) |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich | 452912 | 0.256 g (6.40 mmol) |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | TX0281 | 50 mL |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | Fisher Scientific | S25191 | 20 mL |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | E145 | 100 mL |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | M7506 | 5 g |

| Deuterated chloroform (CDCl₃) for NMR | 99.8 atom % D | Cambridge Isotope Labs | DLM-7-100 | As needed |

Step-by-Step Procedure

-

Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a condenser. The glassware is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Addition of Sodium Hydride: Under a positive pressure of nitrogen, the sodium hydride (0.256 g, 6.40 mmol) is carefully weighed and transferred to the reaction flask.

-

Addition of Solvent: Anhydrous THF (30 mL) is added to the flask via syringe. The suspension is stirred at room temperature.

-

Addition of the Starting Material: 2-Chloro-2-(4-fluorophenyl)acetamide (1.0 g, 5.33 mmol) is dissolved in anhydrous THF (20 mL) in a separate flame-dried flask under nitrogen. This solution is then added dropwise to the stirred suspension of sodium hydride in THF over a period of 15 minutes at 0 °C (ice bath).

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate).

-

Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired cyclized product.

Data Summary and Expected Results

| Parameter | Value |

| Molar Ratio (Starting Material:Base) | 1 : 1.2 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-80% |

| Appearance of Product | White to off-white solid |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the cyclization.

Proposed Reaction Mechanism

Caption: Proposed mechanism for aziridinone formation.

Self-Validation and Trustworthiness

To ensure the successful synthesis and structural confirmation of the target cyclized product, the following characterization techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial to confirm the structure of the product. The disappearance of the N-H proton signal and the characteristic shifts of the protons on the three-membered ring will be indicative of successful cyclization.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl stretch for the amide within the strained ring, typically at a higher wavenumber compared to an acyclic amide.

Potential Challenges and Troubleshooting:

-

Low Yield: If the yield is low, ensure that all reagents and solvents are strictly anhydrous, as moisture will quench the sodium hydride. The reaction time may also be extended.

-

Side Reactions: Intermolecular side reactions can occur if the concentration of the starting material is too high. The dropwise addition at low temperature helps to minimize this.

-

Incomplete Reaction: If the reaction does not go to completion, a stronger base or a higher reaction temperature could be explored, although this may also increase the likelihood of side reactions.

References

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link][1]

-

2-Chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link][6]

-

Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. The Journal of Organic Chemistry. [Link][7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Darzens reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Darzens Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: A Detailed Protocol for the Synthesis of 4-(4-fluorophenyl)thiazol-2(3H)-one

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(4-fluorophenyl)thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a variation of the Hantzsch thiazole synthesis, reacting 2-Chloro-2-(4-fluorophenyl)acetamide with mercaptoacetaldehyde. We offer a detailed examination of the reaction mechanism, step-by-step experimental procedures from setup to purification, and robust characterization data. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Introduction and Scientific Principle

Thiazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Their diverse pharmacological activities include antibacterial, anti-inflammatory, and anticancer properties.[1] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[2][3][4]

This protocol adapts the principles of the Hantzsch synthesis to react an α-chloroamide, 2-Chloro-2-(4-fluorophenyl)acetamide, with mercaptoacetaldehyde. Mercaptoacetaldehyde is a unique bifunctional reagent, possessing both a potent nucleophilic thiol group and an electrophilic aldehyde.[5] This combination allows for a sequential intermolecular substitution followed by an intramolecular cyclization and dehydration cascade to yield the target thiazolidinone, a valuable synthetic intermediate.

Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway, which is critical for understanding reaction kinetics and potential side-product formation.

-

Nucleophilic Substitution (Sₙ2): The reaction initiates with the nucleophilic sulfur atom of mercaptoacetaldehyde attacking the electrophilic α-carbon of 2-Chloro-2-(4-fluorophenyl)acetamide. This step displaces the chloride ion, forming a key thioether intermediate.[3][6]

-

Intramolecular Cyclization: The nitrogen atom of the primary amide in the intermediate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group. This forms a five-membered heterocyclic ring, a hydroxyl-thiazolidine intermediate.

-

Dehydration: Under the thermal conditions of the reaction, the hydroxyl group is eliminated as a water molecule to form a stable C=C double bond within the ring, yielding the final 4-(4-fluorophenyl)thiazol-2(3H)-one product.[6]

Materials, Equipment, and Safety

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |

| 2-Chloro-2-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | ≥98% | Sigma-Aldrich |

| Mercaptoacetaldehyde | C₂H₄OS | 76.12 | ≥95% | Sigma-Aldrich |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Fisher Scientific |

| TLC Plates | - | - | Silica Gel 60 F₂₅₄ | Millipore |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Nitrogen/Argon gas inlet

-

Dropping funnel

-

Thermometer

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Critical Safety Precautions

-

General: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.

-

2-Chloro-2-(4-fluorophenyl)acetamide: This compound is a derivative of 2-chloroacetamide and should be handled as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[7][8][9] Avoid inhalation of dust and direct contact.

-

Mercaptoacetaldehyde: This reagent is highly reactive and possesses a strong, unpleasant odor.[5] It is a flammable liquid with a low flash point and is sensitive to oxidation.[5][10] Handle under an inert atmosphere where possible.

-

Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Ensure no open flames or spark sources are present in the laboratory.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities proportionally for scaling up or down.

Reagent Quantities

| Reagent | Moles (mmol) | Mass/Volume | Equivalents |

| 2-Chloro-2-(4-fluorophenyl)acetamide | 10.0 | 1.88 g | 1.0 |

| Mercaptoacetaldehyde | 11.0 | ~0.84 g (0.75 mL) | 1.1 |

| Ethanol (Anhydrous) | - | 40 mL | - |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Place the flask on a magnetic stirrer/hot plate.

-

Inert Atmosphere: Purge the entire system with dry nitrogen or argon gas for 10-15 minutes to remove air and moisture, which is crucial for preventing the oxidation of mercaptoacetaldehyde.[5]

-

Reagent Addition:

-

To the flask, add 2-Chloro-2-(4-fluorophenyl)acetamide (1.88 g, 10.0 mmol).

-

Add 40 mL of anhydrous ethanol via a syringe through the septum. Stir the mixture until the solid is fully dissolved.

-

-

Initiating the Reaction:

-

Using a syringe, slowly add mercaptoacetaldehyde (0.75 mL, 11.0 mmol) to the stirring solution at room temperature over 5 minutes. A slight exotherm may be observed.

-

Once the addition is complete, begin heating the reaction mixture to reflux (approximately 78-80 °C).

-

-

Reaction Monitoring:

-

Allow the reaction to proceed at reflux for 4-6 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a developing solution of 30% Ethyl Acetate in Hexanes. Spot the starting material and the reaction mixture. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as determined by TLC), remove the heat source and allow the flask to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 150 mL of cold deionized water while stirring.

-

A solid precipitate of the crude product should form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod or cool the mixture further in an ice bath.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two portions of cold water (2 x 20 mL) to remove any residual ethanol and water-soluble impurities.

-

Dry the crude product under vacuum or in a desiccator overnight.

-

Purification

-

Recrystallization: The crude product can be effectively purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.

-

Experimental Workflow Visualization

Sources

- 1. researchgate.net [researchgate.net]

- 2. bepls.com [bepls.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. Buy Mercaptoacetaldehyde (EVT-430661) | 4124-63-4 [evitachem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro Acetamide [anshulchemicals.com]

- 9. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mercaptoacetaldehyde, 4124-63-4 [thegoodscentscompany.com]

synthesis of 2H-1,4-thiazine-3(4H)-one from alpha-chloro acetamides

Technical Application Note: Synthesis of 2H-1,4-thiazine-3(4H)-one Scaffolds from -Chloro Acetamides

Executive Summary & Strategic Rationale

The 2H-1,4-thiazine-3(4H)-one core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and acetylcholinesterase (AChE) inhibitors.

While the "thiazine" nomenclature often loosely refers to the benzo-fused system (1,4-benzothiazin-3-one ), the monocyclic 2H-1,4-thiazine-3(4H)-one represents a distinct, less sterically encumbered scaffold. This guide provides authoritative protocols for synthesizing both architectures using

Key Synthetic Pathways:

-

Pathway A (Benzo-Fused): Condensation of 2-aminothiophenol with

-chloro acetamides. This is the industry-standard route for generating the benzothiazine core. -

Pathway B (Monocyclic): Cyclization of mercaptoacetaldehyde with

-substituted

Retrosynthetic Analysis & Mechanism

The synthesis relies on the bifunctional nature of the sulfur/nitrogen nucleophiles and the electrophilic

Mechanistic Pathway (Benzothiazine)

The formation of the 1,4-benzothiazin-3-one core from 2-aminothiophenol and

-

S-Alkylation (Rate Determining): The thiolate anion (generated by base) attacks the

-carbon of the acetamide via -

Intramolecular Transamidation: The aniline nitrogen attacks the amide carbonyl.

-

Cyclization: Elimination of the acetamide substituent (as ammonia or primary amine) closes the six-membered ring.

Note on Reactivity: Unlike acid chlorides, acetamides are stable electrophiles. The cyclization step (transamidation) requires elevated temperatures or strong basic conditions to displace the leaving amine.

Detailed Experimental Protocols

Protocol A: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one

Target: Benzo-fused analogs (Standard Drug Scaffold) Precursor: 2-Chloroacetamide (or N-substituted derivatives) + 2-Aminothiophenol

Reagents & Equipment[1][2][3]

-

Substrate: 2-Chloroacetamide (1.0 equiv)

-

Nucleophile: 2-Aminothiophenol (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.5 equiv) or Sodium Ethoxide (NaOEt) -

Solvent: DMF (Dimethylformamide) or Ethanol (Abs.)

-

Atmosphere: Nitrogen or Argon (Critical to prevent disulfide formation)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminothiophenol (10 mmol, 1.25 g) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(25 mmol, 3.45 g) in one portion. Stir at room temperature for 15 minutes. The solution may turn slightly yellow/green due to thiolate formation. -

Addition: Add 2-chloroacetamide (10 mmol, 0.94 g) dropwise (if liquid) or in small portions (if solid).

-

Process Tip: If the reaction is highly exothermic, cool to 0°C during addition.

-

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

-

Checkpoint: The disappearance of the thiol spot and the appearance of a fluorescent blue/green spot (benzothiazine) indicates progress.

-

-

Workup:

-

Cool reaction to room temperature.

-

Pour into crushed ice (100 g) with vigorous stirring.

-

The product usually precipitates as a solid. Filter the precipitate.

-

Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Yield Expectation: 75–85%

Protocol B: Synthesis of Monocyclic 2H-1,4-Thiazine-3(4H)-one

Target: Monocyclic analogs (Specialized Scaffold)

Precursor:

Reagents & Equipment[1][2][3]

-

Substrate:

-Benzyloxy-2-chloroacetamide (1.0 equiv) -

Nucleophile: Mercaptoacetaldehyde dimer (0.75 equiv - equivalent to 1.5 equiv monomer)

-

Base: Triethylamine (

) (1.0 equiv) -

Solvent: Ethyl Acetate (EtOAc) or DCM

-

Temp: Room Temperature to 50°C

Step-by-Step Methodology

-

Setup: In a Schlenk tube or sealed vial, dissolve

-benzyloxy-2-chloroacetamide (0.5 mmol) in Ethyl Acetate (5 mL). -

Addition: Add Mercaptoacetaldehyde dimer (0.375 mmol, 57 mg) and Triethylamine (0.5 mmol, 83

L). -

Reaction: Stir at room temperature for 6–24 hours.

-

Workup:

-

Wash the organic layer with water (2 x 5 mL) and brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica, Petroleum Ether:EtOAc 4:1).

Yield Expectation: 60–80%

Comparative Data & Optimization

| Parameter | Protocol A (Benzothiazine) | Protocol B (Monocyclic) |

| Primary Reactant | 2-Aminothiophenol | Mercaptoacetaldehyde |

| Substrate | ||

| Solvent | Polar Aprotic (DMF) or Protic (EtOH) | Non-polar/Polar Aprotic (EtOAc, DCM) |

| Temperature | High (Reflux/100°C) | Mild (RT - 50°C) |

| Base | Inorganic ( | Organic ( |

| Critical Risk | Disulfide formation (Oxidation) | Aldehyde polymerization |

Optimization: Solvent Effects

-

DMF: Accelerates the

step due to cation solvation but makes workup (aqueous wash) necessary. -

Ethanol: Green alternative; product often crystallizes directly upon cooling. Requires longer reaction times.

Experimental Workflow Diagram

Troubleshooting & Critical Controls

-

Oxidative Dimerization (The "Yellow Impurity"):

-

Symptom:[2][5][6] Reaction mixture turns bright yellow/orange; low yield.

-

Cause: Oxidation of 2-aminothiophenol to bis(2-aminophenyl)disulfide.

-

Solution: Degas all solvents with

sparging for 15 mins prior to use. Add a reducing agent like Sodium Borohydride (

-

-

Incomplete Cyclization:

-

Regioselectivity:

-

With substituted 2-aminothiophenols, regioisomers may form. The S-nucleophilicity is generally higher than N-nucleophilicity, favoring S-alkylation first.

-

References

- Synthesis of 2H-1,4-thiazine-3(4H)-one derivatives via cyclization-dehydration.

-

Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)

- Source: MDPI (Molecules).

-

URL:[Link]

-

Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones.

- Source: European Journal of Medicinal Chemistry (via ResearchG

-

URL:[Link]

-

Regioselective one pot synthesis of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-one.

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles.

- Source: PMC (PubMed Central).

-

URL:[Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. CN108610306B - Synthetic method of 2H-1, 4-thiazine-3 (4H) -ketone derivative - Google Patents [patents.google.com]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-Alkylation of 2-Chloro-2-(4-fluorophenyl)acetamide

Abstract

The N-alkylation of amides is a cornerstone transformation in organic synthesis, pivotal for the construction of molecules in pharmaceuticals, agrochemicals, and materials science. Specifically, N-alkylated α-chloro-α-arylacetamides serve as versatile intermediates and key structural motifs in various biologically active compounds. However, the inherent low nucleophilicity of the amide nitrogen, a consequence of resonance delocalization with the adjacent carbonyl group, presents a significant synthetic challenge. This guide provides a comprehensive overview of the core principles, key reaction parameters, and detailed experimental protocols for the successful N-alkylation of 2-Chloro-2-(4-fluorophenyl)acetamide. We will delve into the mechanistic rationale behind procedural choices, offering two robust protocols using different base/solvent systems. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to navigate this transformation effectively, troubleshoot common issues, and optimize conditions for their specific synthetic goals.

Core Principles of Amide N-Alkylation

The Challenge of Amide Nucleophilicity

The nitrogen atom in a primary or secondary amide is a notoriously poor nucleophile. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, creating a resonance hybrid. This effect reduces the electron density on the nitrogen, making it less available to attack an electrophile. Direct alkylation of an amide without a base is generally not feasible under standard conditions.[1]

The Critical Role of the Base: Forming the Amidate

To overcome the low nucleophilicity, the amide must first be deprotonated by a sufficiently strong base. This removes the acidic N-H proton to form a highly nucleophilic amide anion, also known as an amidate. The amidate anion is a much more potent nucleophile, capable of readily participating in SN2 reactions with alkylating agents.[1] The choice of base is therefore critical and must be strong enough to quantitatively deprotonate the amide (pKa ≈ 17) without introducing competing side reactions.

Caption: General mechanism of base-mediated amide deprotonation.

The Ambident Nucleophile: N- vs. O-Alkylation

The amidate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. Alkylation can therefore occur at either atom.

-

N-alkylation is typically the desired outcome, yielding the N-substituted amide.

-

O-alkylation results in the formation of an imino ester (or imidate), which is often an undesired side product.

The regioselectivity of the reaction is influenced by several factors, including the nature of the counter-ion (from the base), the solvent, and the alkylating agent, as dictated by Hard and Soft Acid and Base (HSAB) theory. Generally, N-alkylation is favored in most systems, but the potential for O-alkylation should always be considered, especially with highly electrophilic alkylating agents like triflates.[2]

Specific Reactivity of 2-Chloro-2-(4-fluorophenyl)acetamide

Our substrate of interest possesses two key reactive sites: the amide N-H bond and the α-chloro group. The primary goal is to achieve selective alkylation at the nitrogen. The electron-withdrawing nature of the adjacent phenyl and carbonyl groups increases the acidity of the N-H proton, facilitating its removal. However, the α-chloro group is susceptible to nucleophilic attack or elimination, making the choice of reaction conditions crucial to ensure chemoselectivity.

Key Reaction Parameters & Optimization

Successful N-alkylation hinges on the careful selection and optimization of four key parameters.

| Parameter | Key Considerations & Rationale | Recommended Options |

| Base | Must be strong enough for complete deprotonation. Non-nucleophilic character is essential to avoid reacting with the alkylating agent or the substrate's α-chloro group. | NaH: Strong, irreversible, non-nucleophilic. KOt-Bu: Strong, bulky, non-nucleophilic. Cs₂CO₃: Milder, but highly effective due to the "naked anion" effect of the large cesium cation.[1] |

| Solvent | Must be aprotic to avoid quenching the base and amidate. Should effectively dissolve the reactants and stabilize the intermediate ions. | THF: Good for NaH; less polar. DMF, DMSO: Highly polar, excellent at solvating cations, promoting SN2 reactions.[1][3] Acetonitrile: A common polar aprotic choice. |

| Alkylating Agent | Reactivity follows the trend: R-I > R-OTf > R-Br > R-Cl. For less reactive chlorides or bromides, a catalytic amount of an iodide salt can significantly accelerate the reaction. | Alkyl iodides, bromides, or triflates. For alkyl chlorides/bromides, add catalytic KI (0.1 eq) to facilitate an in situ Finkelstein reaction.[4] |

| Temperature | Must balance reaction rate with stability. Exothermic deprotonation often requires initial cooling. The alkylation step may require gentle heating to proceed to completion. | Deprotonation: 0 °C to control exotherm. Alkylation: Room temperature (20-25 °C) or gentle heating (40-60 °C). |

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere.

Protocol 1: N-Alkylation using Sodium Hydride in Tetrahydrofuran (THF)

This method is a classic and highly reliable approach for amide alkylation, utilizing a strong, irreversible base.

Caption: Workflow for N-alkylation using NaH in THF.

Step-by-Step Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

-

Suspend the NaH in anhydrous THF (10 mL per mmol of amide). Cool the suspension to 0 °C using an ice-water bath.

-

In a separate flask, dissolve 2-Chloro-2-(4-fluorophenyl)acetamide (1.0 eq) in a minimum amount of anhydrous THF.

-

Add the amide solution dropwise to the stirred NaH suspension at 0 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 30 minutes. Hydrogen gas evolution should be observed.

-